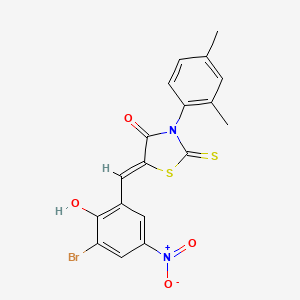
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPTP belongs to the class of compounds known as amides and has a molecular weight of 318.5 g/mol.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclophilin A (CypA). CypA is involved in various cellular processes, including protein folding and trafficking, and has been implicated in the development and progression of cancer. By inhibiting CypA, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide may disrupt these processes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is its reproducible synthesis method, which allows for consistent results in lab experiments. However, one limitation is that N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not highly soluble in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. One area of interest is its potential use in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide and its potential therapeutic applications in other diseases. Lastly, the development of more soluble forms of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide could improve its use in lab experiments and potential clinical applications.
In conclusion, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is a promising compound for its potential therapeutic applications in cancer research and beyond. Its reproducible synthesis method, anti-tumor activity, and potential immune-modulating properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide involves the reaction of cycloheptylamine with 2-phenylethyl isocyanate in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. This synthesis method has been optimized and is reproducible, making N-cycloheptyl-N'-(2-phenylethyl)ethanediamide readily available for research purposes.
Scientific Research Applications
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has also been studied for its potential use as a modulator of the immune system, with promising results in preclinical studies.
properties
IUPAC Name |
N'-cycloheptyl-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(18-13-12-14-8-4-3-5-9-14)17(21)19-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWOHJZNLEWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813035 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-(3-nitrophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5121200.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)